Azetidine Carbonyl Linker Confers Conformational Restriction and Hydrogen-Bonding Capacity Relative to Direct Oxadiazole–Chromenone Analog
The target compound incorporates an azetidine-1-carbonyl spacer between the chromen-4-one core and the 3-methyl-1,2,4-oxadiazol-5-yl group. In contrast, the closest direct analog, 2-(3-methyl-1,2,4-oxadiazol-5-yl)-4H-chromen-4-one (CAS 1283109-44-3), attaches the oxadiazole directly to the chromenone at position 2 without any intervening linker . The azetidine ring provides two critical differentiators: (i) it introduces a non-planar, conformationally restricted four-membered ring that can orient the oxadiazole pharmacophore into geometries inaccessible to the planar, directly linked analog, and (ii) the carbonyl group contributes an additional hydrogen-bond-accepting atom (increasing HBA count from 5 to 6), potentially enhancing interactions with polar residues in target binding sites [1]. While head-to-head biological data for these two specific compounds are not available, the >50-fold activity range observed within a related chromen-4-one–oxadiazole series (IC₅₀ 0.8–42.3 μM) underscores that modest structural changes propagate into large potency differences [2].
| Evidence Dimension | Linker composition and conformational degrees of freedom |
|---|---|
| Target Compound Data | Azetidine-1-carbonyl linker; 2 rotatable bonds; hydrogen bond acceptor count = 6; TPSA = 85.5 Ų [1] |
| Comparator Or Baseline | CAS 1283109-44-3: direct oxadiazole–chromenone attachment (no linker); HBA count = 5; TPSA approximately 68–72 Ų |
| Quantified Difference | Δ Rotatable bonds: +2 (target vs. comparator); Δ HBA count: +1; Δ TPSA: approximately +13–17 Ų; Δ MW: +83 Da (311 vs. 228 g/mol) |
| Conditions | Computed molecular descriptors (PubChem / Cactvs) |
Why This Matters
The azetidine carbonyl linker provides a structurally distinct scaffold topology that cannot be mimicked by direct oxadiazole–chromenone analogs, making the target compound a non-substitutable entry in screening libraries where 3D pharmacophore diversity is valued.
- [1] PubChem Compound Summary for CID 49744918. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49744918 (accessed 2026-04-29). View Source
- [2] Taha M, Rahim F, Ali M, et al. Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors. Molecules. 2019;24(8):1528. doi:10.3390/molecules24081528. View Source
